molecular formula C12H24Cl2N2 B1398331 n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride CAS No. 1220016-89-6

n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride

Cat. No.: B1398331
CAS No.: 1220016-89-6
M. Wt: 267.24 g/mol
InChI Key: ODNSMZRAOQIUFZ-UHFFFAOYSA-N
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Description

n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride is a chemical compound supplied for research and experimental purposes. This product is designated "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human use. This organic compound features a piperidine core, a common structural motif in medicinal chemistry, and is modified with allylamine functional groups. Piperidine derivatives are of significant interest in scientific research for their potential biological activities and are frequently explored in the development of novel pharmaceutical compounds . The allylamine group is a known unsaturated amine that can serve as a versatile building block in organic synthesis and may be of interest in polymerization studies or the synthesis of more complex molecules . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. Researchers may investigate this compound as a synthetic intermediate or as a structural scaffold in the design of molecules for basic scientific inquiry.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2.2ClH/c1-3-9-14(10-4-2)11-12-5-7-13-8-6-12;;/h3-4,12-13H,1-2,5-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNSMZRAOQIUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound is characterized by its piperidine moiety and an allyl group attached to a propenamine structure. The synthesis typically involves the Mannich reaction, which combines an amine with formaldehyde and a ketone or aldehyde. This method allows for the introduction of various substituents that can influence biological activity.

Pharmacological Properties

Research has shown that Mannich bases exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have indicated that Mannich bases can inhibit cancer cell proliferation. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent. Studies have reported that related Mannich bases possess activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable to standard antibiotics .
  • Neuroprotective Effects : Some derivatives of Mannich bases have been observed to mimic neuroprotective mechanisms akin to fibroblast growth factors, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, potentially inhibiting topoisomerase I, which is crucial for DNA replication and transcription .
  • Enzyme Inhibition : Mannich bases have been identified as inhibitors of various enzymes, which could contribute to their anticancer and antimicrobial effects. For example, inhibition of certain kinases has been linked to reduced tumor growth .
  • Receptor Modulation : The compound may also act as a ligand for different receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • A study on a series of Mannich bases reported significant cytotoxicity against human colon cancer cells (WiDr) with IC50 values less than 10 μM . This suggests that this compound may have comparable effects.
  • In another study focusing on antimicrobial properties, derivatives similar in structure showed MIC values indicating effective inhibition against various pathogens .

Data Table

Biological ActivityIC50 Value (μM)Reference
Anticancer (WiDr Cells)< 10
Antimicrobial (Various)Varies (0.5 - 20)
Neuroprotective EffectsN/A

Scientific Research Applications

Anticancer Activity

Research indicates that Mannich bases, including n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride, exhibit significant cytotoxic properties against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them promising candidates for anticancer therapies. For instance, compounds with similar structures have been reported to have IC50 values less than 10 μM against human colon cancer cells (WiDr) and other cancer types such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Antibacterial Properties

The compound has been explored for its antibacterial potential. Research into tricyclic nitrogen-containing compounds has revealed that modifications similar to those in n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine can enhance antibacterial activity. This suggests that the compound may serve as a template for developing new antibacterial agents .

Neurological Applications

Given its piperidine structure, there is potential for this compound in treating neurological disorders. The piperidine moiety is known for its role in central nervous system (CNS) activity. Preliminary studies indicate that derivatives may possess anticonvulsant or analgesic properties .

Anti-inflammatory Effects

Mannich bases have been documented to exhibit anti-inflammatory effects, which could be relevant for developing treatments for conditions characterized by inflammation. The introduction of the aminomethyl group can enhance the hydrophilicity of drugs, potentially improving their bioavailability and therapeutic efficacy .

Case Study 1: Anticancer Screening

A series of Mannich bases were synthesized and screened against several cancer cell lines. The study found that specific substitutions on the piperidine ring significantly influenced cytotoxicity. Compounds with 4-methylpiperazine residues demonstrated heightened activity against MCF-7 cells compared to those with other substitutions .

Case Study 2: Antibacterial Testing

In a comparative study of various nitrogen-containing compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a promising antibacterial profile, warranting further investigation into its mechanism of action .

Summary Table of Applications

Application AreaFindings/Notes
Anticancer ActivityInduces apoptosis in multiple cancer cell lines; IC50 < 10 μM against WiDr cells .
Antibacterial PropertiesEffective against various bacterial strains; potential for new antibiotic development .
Neurological ApplicationsPotential use in CNS disorders; preliminary anticonvulsant effects noted .
Anti-inflammatory EffectsExhibits anti-inflammatory properties; improved drug delivery expected due to hydrophilicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related amines and dihydrochlorides.

Allyl Amine (2-Propen-1-Amine)

  • Molecular Formula : C₃H₇N
  • Properties :
    • Vapor Pressure: 196 mm Hg at 20°C
    • Flash Point: -29°C (flammable liquid)
    • Solubility: Miscible in water (free base)
  • Key Differences: Allyl amine is a simple, volatile primary amine, whereas the target compound is a non-volatile tertiary dihydrochloride salt. The dihydrochloride form of the target compound significantly increases polarity and water solubility compared to the free base allyl amine .

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

  • Molecular Formula : C₁₀H₁₆N₂·2HCl
  • Molecular Weight : 237.17 g/mol
  • Structure : Aromatic diamine with four methyl groups and two HCl molecules .
  • Key Differences :
    • The target compound is aliphatic, while this compound is aromatic, leading to differences in electronic properties and reactivity.
    • Lower molecular weight (237.17 vs. 280.92 g/mol) may result in higher diffusivity in biological systems .

Bismark Brown Y (C.I. 21000)

  • Molecular Formula : C₁₈H₂₀N₆·2HCl
  • Structure : Azo-linked aromatic diamine dihydrochloride .
  • Key Differences :
    • Bismark Brown Y is a dye with conjugated azo groups, while the target compound lacks aromaticity.
    • The dihydrochloride salt in Bismark Brown Y stabilizes the charged azo intermediates, whereas in the target compound, it enhances solubility for synthetic or pharmacological use .

Polymer with 2-Propen-1-aminium Chloride

  • Structure : Polymerized allyl ammonium chloride .
  • Key Differences: The target compound is a monomeric dihydrochloride, while this polymer has repeating allyl ammonium units. Polymerization reduces volatility and increases molecular weight drastically, limiting applications in small-molecule chemistry .

Data Table: Comparative Analysis

Property Target Compound Allyl Amine Tetramethyl-p-phenylenediamine Dihydrochloride Bismark Brown Y
Molecular Formula C₁₃H₂₄N₂·2HCl C₃H₇N C₁₀H₁₆N₂·2HCl C₁₈H₂₀N₆·2HCl
Molecular Weight (g/mol) 280.92 57.10 237.17 397.32
Solubility High (dihydrochloride salt) Miscible (free base) High (salt form) Moderate (azo dye solubility)
Application Pharmaceutical intermediates Industrial synthesis Electrochemistry (Wurster’s reagent) Textile dyeing
Structural Class Aliphatic tertiary amine Aliphatic primary amine Aromatic tertiary amine Aromatic azo compound

Research Findings and Implications

  • Solubility and Stability: The dihydrochloride form of the target compound improves aqueous solubility compared to non-salt amines (e.g., allyl amine), facilitating its use in polar solvents .
  • Biological Relevance : Unlike Tetramethyl-p-phenylenediamine dihydrochloride (used in redox chemistry), the target compound’s aliphatic structure may favor interactions with enzymes or receptors in drug discovery .
  • Synthetic Challenges: The presence of two allyl groups increases susceptibility to polymerization under radical conditions, requiring careful handling compared to monomeric dihydrochlorides like Bismark Brown Y .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with the preparation of the core amine precursor, which involves the formation of the allyl group and the piperidinylmethyl substituent. Common starting materials include:

For example, allylation of suitable amines or amino alcohols can be achieved via allyl bromide or chloride in the presence of a base (e.g., potassium carbonate) under reflux conditions, leading to the formation of N-allyl derivatives.

Formation of the Amine Backbone

The backbone of the compound can be synthesized through nucleophilic substitution or reductive amination :

  • Reductive amination involves reacting an aldehyde or ketone with a primary amine (such as piperidine derivative) in the presence of a reducing agent like sodium cyanoborohydride or hydrogenation catalysts, resulting in the formation of the secondary amine with the desired substituents.

  • Alternatively, nucleophilic substitution of halogenated intermediates with amines can be employed, especially when introducing the piperidinylmethyl group.

Formation of the Dihydrochloride Salt

Once the target amine is synthesized, it is converted into its dihydrochloride salt :

  • Dissolving the free base in an appropriate solvent (e.g., ethanol or water).
  • Treating with hydrochloric acid (HCl) gas or an aqueous HCl solution under controlled conditions.
  • The resulting dihydrochloride salt precipitates out and can be purified by filtration and recrystallization.

Purification and Characterization

The final product is purified via crystallization or chromatography techniques, such as:

Characterization involves:

Data Table: Summary of Key Preparation Steps

Step Description Reagents/Conditions Purpose
1 Allylation of amine Allyl chloride/bromide, K2CO3, reflux Introduce allyl group
2 Formation of piperidinylmethyl derivative Reductive amination or nucleophilic substitution Attach piperidinylmethyl group
3 Alkylation with allyl group Allyl halide, base Attach propen-1-amine moiety
4 Salt formation HCl gas or aqueous HCl Convert to dihydrochloride salt
5 Purification Recrystallization Obtain pure compound

Q & A

Q. What are the recommended synthetic routes and characterization methods for n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, analogous piperidinyl-amine derivatives are synthesized by reacting piperidinyl intermediates with allyl halides or via reductive amination (e.g., ).
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended.
  • Characterization :
    • NMR : Typical 1^1H NMR peaks for allyl groups appear at δ 5.0–6.0 ppm (vinyl protons) and δ 3.0–4.0 ppm for piperidinyl N-CH2_2 groups. 13^{13}C NMR should show peaks for aliphatic carbons (δ 40–60 ppm) and allylic carbons (δ 110–130 ppm) .
    • MS : Expected molecular ion [M+H]+^+ for the free base (C12_{12}H21_{21}N2_2) is 193.17, with dihydrochloride adducts confirmed via isotopic patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Avoid latex gloves due to potential permeability ().
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Desiccate to avoid hygroscopic effects .
  • Exposure Control : Use fume hoods for weighing and synthesis. Monitor airborne particles via HEPA filters .

Advanced Research Questions

Q. How can researchers assess the compound’s ability to stabilize G-quadruplex DNA structures in oncogene regulation?

Methodological Answer:

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to c-myc/c-Kit G-quadruplexes. Prioritize ligands with piperidinyl-amine motifs ().
  • Biophysical Assays :
    • Circular Dichroism (CD) : Monitor structural changes in G-quadruplex DNA (e.g., c-myc promoter) at 260 nm (B-DNA) vs. 295 nm (G-quadruplex) upon compound addition.
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D) using immobilized G-quadruplex DNA .
  • Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding .

Q. How should contradictory NMR or MS data be resolved during structural validation?

Methodological Answer:

  • NMR Contradictions :
    • Verify solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts.
    • Use 2D NMR (COSY, HSQC) to assign overlapping peaks (e.g., allyl vs. piperidinyl protons) .
  • MS Anomalies :
    • Perform high-resolution MS (HRMS) to distinguish isotopic clusters from impurities.
    • Cross-validate with elemental analysis (e.g., %C, %H, %N) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Selection : The dihydrochloride form enhances aqueous solubility compared to the free base (). Test pH-dependent solubility in buffers (pH 1–7.4).
  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation for intravenous administration .
  • Pharmacokinetics : Conduct LC-MS/MS to measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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